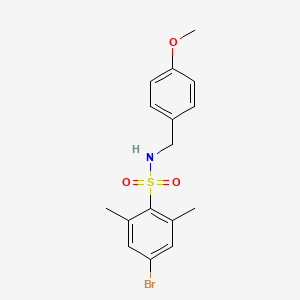

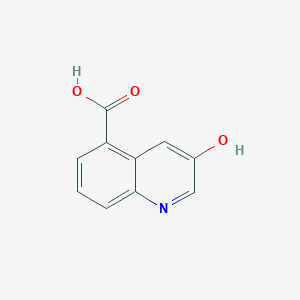

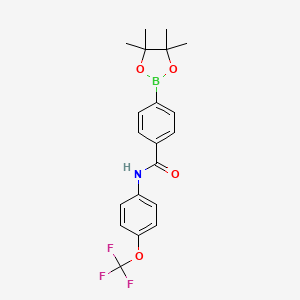

![molecular formula C10H12N2O2 B1446212 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide CAS No. 1936148-98-9](/img/structure/B1446212.png)

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide

Übersicht

Beschreibung

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is an organic chemical compound . It is a light yellow to yellow liquid . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1,4-benzoxazepine .

Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine involves a reaction with lithium aluminium tetrahydride in tetrahydrofuran at 0℃ for 24 hours . This is followed by a reaction with sodium hydroxide and water . The yield of this reaction is reported to be 72% .Molecular Structure Analysis

The molecular formula of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is C9H11NO . The molecular weight is 149.19 . The InChI code for this compound is 1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 .Chemical Reactions Analysis

Chiral cyclic imines, which can be developed from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes, undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo[f][1,4]oxazepines . The cis isomer may also be attained, thanks to a thermodynamically controlled base catalysed epimerization .Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is a light yellow to yellow liquid . It has a molecular weight of 149.19 . It is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Process Development and Scale-Up

The benzoxazepine core, including 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine, is crucial in the development of kinase inhibitors. Naganathan et al. (2015) reported on the process development for a scalable synthesis of benzoxazepine-containing kinase inhibitor, emphasizing the tetrahydrobenzo[f][1,4]oxazepine core's role. This research demonstrates the compound's significance in medicinal chemistry, particularly for creating treatments targeting specific kinases involved in disease pathways (Naganathan, Andersen, Lau, Lohse, Sorensen, 2015).

Diastereoselectivity in Synthesis

Banfi et al. (2013) explored the diastereoselective preparation of drug-like tetrahydrobenzo[f][1,4]oxazepines through a convergent synthesis involving salicylaldehydes and protected 1,2-amino alcohols. This study highlights the compound's versatility in enabling the combinatorial introduction of diverse functional groups, facilitating the creation of novel molecules with potential pharmacological properties (Banfi, Bagno, Basso, De Santis, Riva, Rastrelli, 2013).

Multicomponent Synthesis Approach

Shaabani et al. (2010) introduced a novel one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing an efficient method for constructing complex molecules from simpler components. This approach underlines the compound's adaptability in synthetic chemistry, providing a straightforward path to obtaining derivatives with potential biological activity (Shaabani, Mofakham, Maleki, Hajishaabanha, 2010).

Organocatalytic Asymmetric Reactions

The organocatalytic asymmetric Mannich reaction involving dibenzo[b,f][1,4]oxazepines, as reported by Li, Lin, and Du (2019), demonstrates the potential for constructing chiral centers within the oxazepine framework. This method paves the way for the synthesis of cyclic amines containing chiral tetrasubstituted C–F stereocenters, indicating the compound's utility in developing enantioselective synthetic strategies (Li, Lin, Du, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-10(13)7-1-2-9-8(5-7)6-12-3-4-14-9/h1-2,5,12H,3-4,6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGYUNBWHAUQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

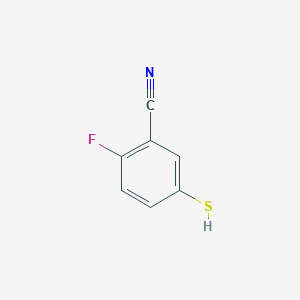

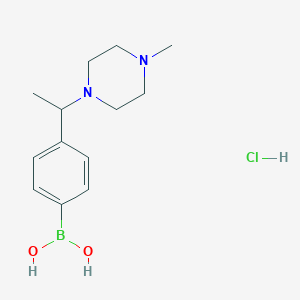

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)